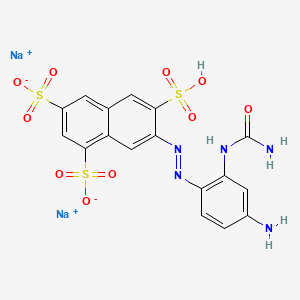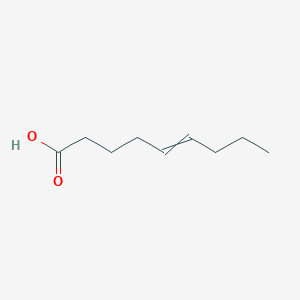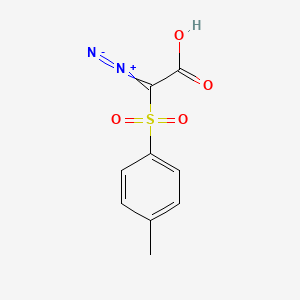![molecular formula C10H18S B14473538 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- CAS No. 68391-28-6](/img/structure/B14473538.png)
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thiabicyclo[221]heptane, 1-methyl-4-(1-methylethyl)- is a bicyclic sulfur-containing compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of a diene with a sulfur-containing reagent under controlled temperature and pressure. The reaction conditions often require the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains an oxygen atom instead of sulfur.
7-Azabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-: Contains a nitrogen atom instead of sulfur.
Uniqueness
The presence of the sulfur atom in 7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it distinct from its oxygen and nitrogen analogs, which may have different reactivity and applications.
Propiedades
Número CAS |
68391-28-6 |
|---|---|
Fórmula molecular |
C10H18S |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
1-methyl-4-propan-2-yl-7-thiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18S/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 |
Clave InChI |
PUQONFDEJWVBAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CCC(S1)(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




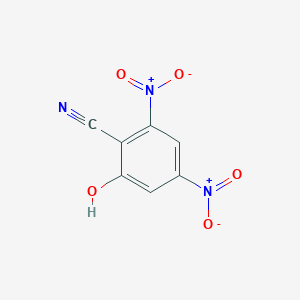
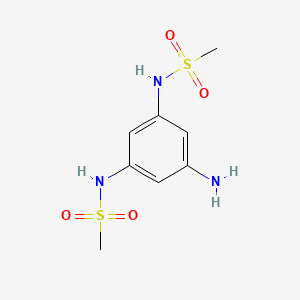
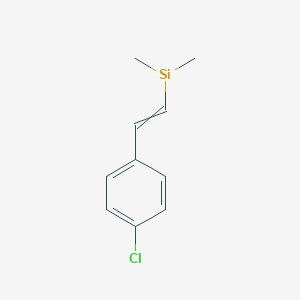

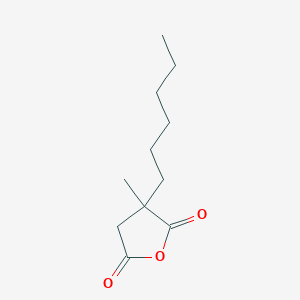
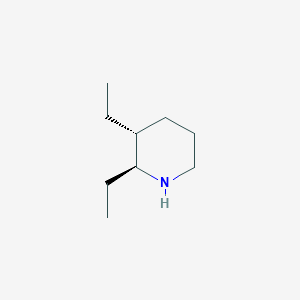

![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)

